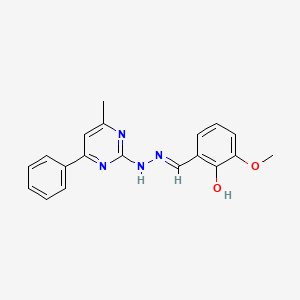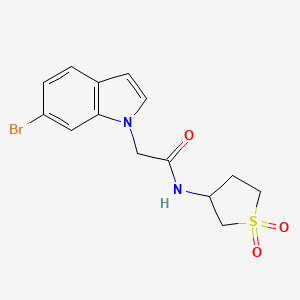![molecular formula C14H14N4O5 B6127234 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6127234.png)
4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid, also known as NBPB, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective antagonist of the G protein-coupled receptor GPR35, which is expressed in various tissues and plays a role in a range of physiological processes.
Mecanismo De Acción
The mechanism of action of 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its ability to bind to the GPR35 receptor and block its activation by endogenous ligands. This leads to a decrease in downstream signaling pathways, which can affect a range of physiological processes.
Biochemical and Physiological Effects:
4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can inhibit the production of inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory effects. Additionally, 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been shown to inhibit the growth of certain cancer cell lines, indicating that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is its potency and selectivity as a GPR35 antagonist. This makes it a valuable tool for studying the function of this receptor in various physiological processes. However, there are also some limitations to its use in lab experiments. For example, 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid may have off-target effects on other receptors, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid. One area of interest is in the development of more potent and selective GPR35 antagonists. Additionally, further studies are needed to fully understand the role of GPR35 in various physiological processes, and to determine whether targeting this receptor with 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid or other compounds could have therapeutic potential for a range of diseases. Finally, there is also potential for the use of 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid in the development of new imaging agents for various applications, such as cancer diagnosis and treatment monitoring.
Métodos De Síntesis
The synthesis of 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves several steps. First, 2-nitrobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminopyrazole in the presence of triethylamine to give the intermediate product. Finally, this intermediate is reacted with 4-bromobutyric acid in the presence of diisopropylethylamine to yield 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid.
Aplicaciones Científicas De Investigación
4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been used in a variety of scientific research applications. One of the main applications is in the study of the GPR35 receptor. This receptor is involved in a range of physiological processes, including immune function, inflammation, and pain perception. 4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been shown to be a potent and selective antagonist of this receptor, making it a valuable tool for studying its function.
Propiedades
IUPAC Name |
4-[4-[(2-nitrobenzoyl)amino]pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c19-13(20)6-3-7-17-9-10(8-15-17)16-14(21)11-4-1-2-5-12(11)18(22)23/h1-2,4-5,8-9H,3,6-7H2,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODOBAFOMBBGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl {amino[2-(3-hydroxy-4-methoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6127152.png)


![1-(3,3-dimethylbutanoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6127160.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6127163.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6127169.png)
![1-[3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6127171.png)
![2-[1-(4-fluorobenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127184.png)
![N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide](/img/structure/B6127189.png)
![N-cyclobutyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6127197.png)
![4-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B6127205.png)
![4-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6127215.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6127228.png)
![7-(6-hydroxy-L-norleucyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6127232.png)